molecular formula C44H76O3 B12771732 Faradiol-3-O-myristate CAS No. 193690-82-3

Faradiol-3-O-myristate

Cat. No.: B12771732
CAS No.: 193690-82-3
M. Wt: 653.1 g/mol
InChI Key: NBOLCRCNSYVBMT-JVFFPKSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Faradiol 3-myristate can be synthesized through esterification of faradiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired ester .

Industrial Production Methods

Industrial production of faradiol 3-myristate often involves supercritical fluid extraction (SFE) from the flower heads of Calendula officinalis. This method is preferred due to its efficiency and ability to produce high-purity compounds. The extraction process involves the use of supercritical carbon dioxide, sometimes with ethanol as a co-solvent, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Faradiol 3-myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Faradiol 3-myristate exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. By inhibiting NF-κB, faradiol 3-myristate reduces the production of inflammatory cytokines and mediators, thereby alleviating inflammation . The compound also interacts with other molecular targets involved in the inflammatory response, contributing to its overall anti-inflammatory activity .

Comparison with Similar Compounds

Faradiol 3-myristate is often compared with other triterpenoid esters such as:

  • Faradiol 3-laurate
  • Faradiol 3-palmitate
  • Maniladiol 3-myristate

Uniqueness

Faradiol 3-myristate is unique due to its specific esterification with myristic acid, which may confer distinct biological activities compared to its analogs. Its anti-inflammatory properties are particularly notable, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

193690-82-3

Molecular Formula

C44H76O3

Molecular Weight

653.1 g/mol

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate

InChI

InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1

InChI Key

NBOLCRCNSYVBMT-JVFFPKSBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C

Origin of Product

United States

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